molecular formula C10H16O3 B6240997 octahydro-1H-2-benzopyran-6-carboxylic acid, Mixture of diastereomers CAS No. 1559058-34-2

octahydro-1H-2-benzopyran-6-carboxylic acid, Mixture of diastereomers

Cat. No.: B6240997
CAS No.: 1559058-34-2
M. Wt: 184.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-1H-2-benzopyran-6-carboxylic acid is a chemical compound with the molecular formula C10H16O3. It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. This compound is part of the benzopyran family, which consists of fused benzene and pyran rings.

Synthetic Routes and Reaction Conditions:

  • Enamine Synthesis: One common synthetic route involves the formation of an enamine intermediate from a suitable ketone, followed by cyclization to form the benzopyran ring.

  • Hydrogenation: The compound can be synthesized by hydrogenating a precursor compound, such as a benzopyranone, under high pressure and temperature in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches using reactors that allow for precise control of reaction conditions.

  • Continuous Flow Chemistry: Some manufacturers may use continuous flow chemistry to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form derivatives such as octahydro-1H-2-benzopyran-6-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the benzopyran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: Medicine: Research is ongoing to explore its use in pharmaceuticals, including its potential as a therapeutic agent. Industry: It is used in the production of various chemical products, including fragrances and flavors.

Mechanism of Action

The exact mechanism of action of octahydro-1H-2-benzopyran-6-carboxylic acid depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • Isochromene Derivatives: These compounds are structurally similar but differ in the arrangement of their atoms.

  • Benzopyranones: These are related compounds that contain a ketone group instead of a carboxylic acid group.

Properties

CAS No.

1559058-34-2

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.